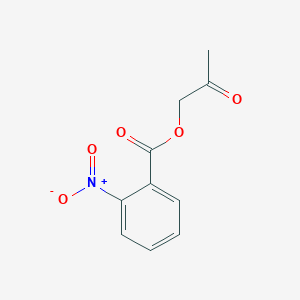

2-Oxopropyl 2-nitrobenzoate

Description

BenchChem offers high-quality 2-Oxopropyl 2-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxopropyl 2-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-oxopropyl 2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c1-7(12)6-16-10(13)8-4-2-3-5-9(8)11(14)15/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWBMCHVHSEFPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Oxopropyl 2-nitrobenzoate as a Photoremovable Protecting Group

Introduction: The Imperative for Spatiotemporal Control in Science

In fields ranging from cellular biology to materials science, the ability to initiate a chemical or biological process at a precise time and location is paramount. Photoremovable protecting groups (PPGs), often termed "caging" groups, are a cornerstone technology for achieving this spatiotemporal control.[1][2][3] These molecular constructs act as light-activated switches, masking the function of a target molecule until it is liberated by a pulse of light. This "traceless" activation, requiring no additional reagents, provides an unparalleled level of precision for studying dynamic systems and developing advanced drug delivery platforms.[3][4]

Among the most robust and widely adopted classes of PPGs are those based on the ortho-nitrobenzyl (oNB) scaffold.[1][5] Their predictable photochemical behavior, synthetic accessibility, and versatility have made them indispensable tools. This guide provides an in-depth technical examination of a specific oNB derivative, 2-Oxopropyl 2-nitrobenzoate . This compound serves as a photocaged precursor to 2-oxopropanol (hydroxyacetone), enabling its light-mediated release for applications requiring precise initiation. We will explore the underlying mechanism, synthesis, photophysical properties, and practical methodologies for its application.

Core Principles: The ortho-Nitrobenzyl Photocleavage Mechanism

The efficacy of any oNB-based PPG is rooted in a well-defined intramolecular photochemical reaction, often described as a Norrish Type II-like process.[1] The presence of the nitro group ortho to the benzylic carbon is not coincidental; it is the critical architectural feature that enables the entire photorelease cascade.

The mechanism proceeds through several distinct steps upon absorption of a UV photon:

-

Photoexcitation: The molecule absorbs a photon (typically in the 300-365 nm range), promoting the nitro group to an excited state.

-

Intramolecular Hydrogen Abstraction: In this crucial, rate-limiting step, the excited nitro group abstracts a hydrogen atom from the benzylic carbon. This forms a diradical species that rapidly rearranges.

-

Formation of the aci-Nitro Intermediate: The rearrangement leads to the formation of a transient, cyclic species known as an aci-nitro intermediate.[6][7] This intermediate is a key branching point in the reaction pathway.

-

Rearrangement and Cleavage: The aci-nitro intermediate is unstable and undergoes further rearrangement. This process involves the transfer of an oxygen atom to the benzylic carbon, ultimately leading to the cleavage of the ester bond. This step releases the protected molecule (the alcohol, in this case) and generates the primary byproduct, 2-nitrosobenzaldehyde.[1][6]

This elegant and efficient intramolecular cascade ensures that the release is a direct consequence of photon absorption, providing a clean and controllable activation method.

Caption: Photocleavage cascade of a generic 2-nitrobenzyl ester.

Synthesis and Characterization

The synthesis of 2-Oxopropyl 2-nitrobenzoate is a straightforward process grounded in fundamental organic chemistry, achievable in two main stages: the preparation of the photolabile core (2-nitrobenzoic acid) and its subsequent esterification with the molecule to be caged (2-oxopropanol).

Plausible Synthetic Pathway

Step 1: Nitration of Benzoic Acid. The synthesis begins with the electrophilic aromatic substitution of benzoic acid. The carboxylic acid group is a meta-director; however, careful control of reaction conditions, particularly temperature, is necessary to favor the formation of the desired ortho and para isomers, from which 2-nitrobenzoic acid can be isolated. A common method involves the use of a nitrating mixture of concentrated nitric and sulfuric acids.[8]

Step 2: Esterification. The resulting 2-nitrobenzoic acid is then coupled with 2-oxopropanol (hydroxyacetone). A standard Fischer esterification using an acid catalyst (like H₂SO₄) is a viable route. Alternatively, for milder conditions and higher yields, the carboxylic acid can be activated first—for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) —followed by reaction with 2-oxopropanol in the presence of a non-nucleophilic base like pyridine.

Experimental Protocol: Synthesis of 2-Oxopropyl 2-nitrobenzoate

This protocol is a representative methodology and should be adapted and optimized based on available laboratory equipment and safety protocols.

Materials:

-

2-Nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM, anhydrous)

-

2-Oxopropanol (hydroxyacetone)

-

Pyridine (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of 2-nitrobenzoic acid in anhydrous DCM. Add a catalytic amount of DMF. Slowly add 1.2 equivalents of thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux gently for 2 hours until gas evolution ceases.

-

Removal of Excess Reagent: Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-nitrobenzoyl chloride is used directly in the next step.

-

Esterification: Re-dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve 1.1 equivalents of 2-oxopropanol and 1.5 equivalents of anhydrous pyridine in anhydrous DCM. Cool this solution to 0 °C.

-

Coupling: Add the acyl chloride solution dropwise to the alcohol/pyridine solution at 0 °C with vigorous stirring. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure 2-Oxopropyl 2-nitrobenzoate.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry.

Photophysical and Photochemical Properties

The performance of a PPG is defined by its photochemical properties. The key is to have a molecule that is stable in the dark but efficiently undergoes cleavage upon irradiation at a suitable wavelength.

Absorption Spectrum: Like most o-nitrobenzyl derivatives, 2-Oxopropyl 2-nitrobenzoate is expected to have a primary absorption maximum in the UV-A region, typically between 300 nm and 365 nm. This wavelength range is advantageous as it is generally less damaging to biological systems than shorter-wavelength UV-C light.

Quantum Yield (Φ): The quantum yield is the ultimate measure of a photochemical reaction's efficiency, defined as the ratio of molecules undergoing photoreaction to the number of photons absorbed.[9] For oNB esters, quantum yields can range from less than 0.01 to over 0.5, heavily influenced by the substitution pattern on the aromatic ring and the nature of the leaving group. While the specific quantum yield for 2-Oxopropyl 2-nitrobenzoate is not widely reported, data from analogous oNB esters provide a valuable benchmark for expected performance.

| Compound | Leaving Group | Wavelength (nm) | Quantum Yield (Φ) |

| 2-Nitrobenzyl Acetate | Acetate | 308 | ~0.11 |

| 4,5-Dimethoxy-2-nitrobenzyl Acetate | Acetate | 350 | ~0.06 |

| 1-(2-Nitrophenyl)ethyl phosphate | Phosphate | 347 | ~0.54 |

Table 1: Representative quantum yields for various o-nitrobenzyl-based photoremovable protecting groups. Data compiled from various sources to illustrate the range of efficiencies.

Kinetics: The photorelease from oNB esters typically follows first-order kinetics, meaning the rate of release is directly proportional to the concentration of the caged compound and the intensity of the light source. The rate can be finely tuned by adjusting the light intensity, providing an external handle to control the concentration of the released active molecule over time.

Practical Application: Controlled Release Workflow

The practical utility of 2-Oxopropyl 2-nitrobenzoate lies in its application as a tool for controlled release. The following workflow outlines a typical experiment.

Sources

- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Photoremovable protecting groups based on electron transfer chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. chemlab.truman.edu [chemlab.truman.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Monograph: 2-Oxopropyl 2-Nitrobenzoate

Identification, Synthesis, and Application in Heterocyclic Chemistry

Executive Summary

2-Oxopropyl 2-nitrobenzoate (CAS 54550-26-4), also known as acetonyl 2-nitrobenzoate, is a specialized ester intermediate used primarily in organic synthesis and medicinal chemistry. It serves as a critical precursor for the synthesis of oxazoles and benzoxazoles and functions as a protecting group strategy for carboxylic acids. This guide provides a comprehensive technical analysis of its chemical identity, synthetic pathways, and applications, grounded in verified spectroscopic data and reaction methodologies.

Chemical Identity & Registration

| Parameter | Technical Specification |

| CAS Number | 54550-26-4 |

| IUPAC Name | 2-Oxopropyl 2-nitrobenzoate |

| Common Synonyms | Acetonyl 2-nitrobenzoate; 2-Nitrobenzoic acid acetonyl ester; 2-Oxopropyl o-nitrobenzoate |

| Molecular Formula | C₁₀H₉NO₅ |

| Molecular Weight | 223.18 g/mol |

| InChI Key | KPQWBPSGANCPKX-UHFFFAOYSA-N |

| SMILES | CC(=O)COC(=O)C1=CC=CC=C1[O-] |

| Appearance | Colorless oil to pale yellow solid (dependent on purity/crystallinity) |

Structural Analysis & Properties

The compound features a 2-nitrobenzoate core esterified with a 2-oxopropyl (acetonyl) moiety. This structure is chemically significant for two reasons:

-

The Acetonyl Ester: Acts as a "masked" carboxylic acid, removable under specific mild conditions (e.g., Zn/AcOH or nucleophilic displacement), and serves as a reactive electrophile for heterocyclization.

-

The Nitro Group: Provides an internal redox partner or a handle for further functionalization (reduction to amine for anthranilate derivatives).

Spectroscopic Signature

Data derived from high-purity synthesis literature.

-

IR (Neat):

-

1728 cm⁻¹: Ester C=O stretch (Strong).

-

1541 cm⁻¹: Nitro (NO₂) asymmetric stretch.

-

1350 cm⁻¹: Nitro (NO₂) symmetric stretch.

-

3062 cm⁻¹: Aromatic C-H stretch.

-

Synthetic Pathways

Pathway A: Nucleophilic Substitution (Standard Protocol)

The most robust method for synthesizing 2-oxopropyl 2-nitrobenzoate involves the nucleophilic attack of the 2-nitrobenzoate anion on chloroacetone. This method avoids heavy metal catalysts and uses readily available reagents.

Reaction Scheme: 2-Nitrobenzoic Acid + Chloroacetone + Base → 2-Oxopropyl 2-nitrobenzoate + Salt

Experimental Protocol (Self-Validating)

-

Reagents:

-

2-Nitrobenzoic acid (1.0 equiv, 16.7 g).

-

Chloroacetone (1.2 equiv, 11.1 g) (Warning: Lachrymator).

-

Triethylamine (1.5 equiv) or K₂CO₃ (1.5 equiv).

-

Solvent: DMF (Dimethylformamide) or Acetone.

-

-

Procedure:

-

Dissolve 2-nitrobenzoic acid in DMF (100 mL).

-

Add Triethylamine dropwise at 0°C; stir for 30 min to form the carboxylate salt.

-

Add Chloroacetone dropwise over 15 min.

-

Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 2:1).

-

-

Workup:

-

Dilute with water (300 mL) and extract with Ethyl Acetate (3 x 100 mL).

-

Wash organic layer with saturated NaHCO₃ (to remove unreacted acid) and Brine.

-

Dry over MgSO₄ and concentrate in vacuo.

-

-

Purification:

-

Flash column chromatography (Silica gel, 10-30% EtOAc in Hexane) yields the product as a colorless oil/solid.

-

Pathway B: Gold-Catalyzed Hydration (Advanced)

Modern literature (e.g., Synthesis journal) describes the formation of acetonyl esters via the hydration of propargyl esters. This method is atom-economical but requires gold catalysts.

Reaction Scheme: Propargyl 2-nitrobenzoate + H₂O + [Au] Catalyst → 2-Oxopropyl 2-nitrobenzoate

Figure 1: Comparative synthetic pathways for CAS 54550-26-4. Method A is the standard laboratory scale-up route.

Applications in Drug Development & Organic Synthesis

Heterocycle Synthesis (The Davidson Cyclization)

The primary utility of 2-oxopropyl esters in medicinal chemistry is their conversion into oxazoles . The acetonyl group provides the necessary 2-carbon ketone backbone which, upon reaction with ammonium acetate, cyclizes with the ester carbonyl.

-

Mechanism: The ammonia source converts the ketone to an imine, which then attacks the ester carbonyl, followed by dehydration to form the oxazole ring.

-

Target Scaffolds: 2-(2-Nitrophenyl)-4-methyloxazole derivatives.

Protecting Group Chemistry

Acetonyl esters are valuable protecting groups for carboxylic acids because they are stable to acidic hydrolysis but can be removed under specific, orthogonal conditions:

-

Cleavage: Treatment with mild bases or specific nucleophiles (e.g., thiophenol/Cs₂CO₃) removes the acetonyl group, regenerating the acid.

-

Selectivity: Allows for the protection of the 2-nitrobenzoic acid moiety during multi-step synthesis where methyl or ethyl esters might be too stable or too labile.

Figure 2: Application workflow demonstrating the divergence between heterocycle synthesis and deprotection.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Precursor Hazards:

-

Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

-

Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12324859 (Isomer Reference) and CAS Logic. Retrieved from .

-

Thieme Chemistry (2010). Synthesis Journal: Experimental data for Compound 3ag (2-Oxopropyl 2-nitrobenzoate).[2] Yield and Spectral Data derived from catalytic hydration studies. .

-

GuideChem. Chemical Database Entry for CAS 54550-26-4.[6].

-

Amerigo Scientific. Product Catalog: 2-Oxopropyl 2-nitrobenzoate.[7].

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (General reference for acetonyl ester deprotection methodologies).

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. METHYL 2-NITROBENZOATE | 606-27-9 [chemicalbook.com]

- 4. 2-Nitrobenzoate | C7H4NO4- | CID 5159892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Page loading... [guidechem.com]

- 7. 2-Oxopropyl 2-nitrobenzoate - Amerigo Scientific [amerigoscientific.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Oxopropyl 2-nitrobenzoate

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of 2-Oxopropyl 2-nitrobenzoate, a compound of significant interest due to its core 2-nitrobenzyl scaffold. The 2-nitrobenzyl functional group is a cornerstone in the field of optochemical biology, serving as a photolabile protecting group (PPG), often referred to as a "caging group".[1][2] These groups allow for the spatiotemporal control of bioactive molecules, releasing them upon irradiation with light.[1][3] This guide is designed for researchers, chemists, and professionals in drug development, offering a narrative that combines established chemical principles with practical, field-proven insights. We present a robust, step-by-step protocol for the synthesis via esterification, followed by a multi-technique approach for structural verification and purity assessment, including NMR, IR, and Mass Spectrometry. The causality behind experimental choices is elucidated to empower the user with a deeper understanding of the process.

Introduction: The Significance of Photocleavable Esters

The precise control over biological processes is a fundamental goal in modern chemical biology and pharmacology. Photolabile protecting groups (PPGs) have emerged as indispensable tools that offer non-invasive, spatiotemporal control over the release of active molecules.[1][3] The general principle involves temporarily inactivating a biologically active agent by linking it to a PPG.[3] The activity is then restored on-demand through photoirradiation, which cleaves the PPG and liberates the parent compound.[3][4]

The 2-nitrobenzyl group is one of the most widely utilized PPG scaffolds due to its reliable photocleavage properties and synthetic accessibility.[1][2] 2-Oxopropyl 2-nitrobenzoate is an archetypal example of this class. It serves as a "caged" precursor, which, upon photolysis, can release a payload. Its synthesis is a critical first step in the development of more complex photo-responsive systems for applications ranging from studying cell signaling pathways to targeted drug delivery and the creation of advanced photoresists.[1][2][5]

This guide provides an authoritative and practical walkthrough of the synthesis and characterization of 2-Oxopropyl 2-nitrobenzoate, ensuring a self-validating protocol that yields a well-characterized final product ready for downstream applications.

Synthesis of 2-Oxopropyl 2-nitrobenzoate

Principle of the Reaction: Nucleophilic Substitution

The synthesis of 2-Oxopropyl 2-nitrobenzoate is achieved through a classic Williamson ether synthesis-like reaction, specifically, an esterification via nucleophilic substitution. The process involves the reaction of the carboxylate salt of 2-nitrobenzoic acid with chloroacetone. The carboxylate anion, a potent nucleophile, attacks the electrophilic carbon atom bearing the chlorine atom in chloroacetone, displacing the chloride leaving group to form the desired ester bond.

Rationale for Experimental Design

The selection of each reagent and condition is critical for maximizing yield and purity while ensuring a safe and efficient reaction.

-

Starting Materials :

-

2-Nitrobenzoic Acid (2-NBA) : This is the foundational component, providing the essential 2-nitrobenzyl photolabile moiety.[6][7] Its ortho-nitro group is key to the photocleavage mechanism. 2-NBA is a versatile intermediate used in the synthesis of pharmaceuticals and agrochemicals.[6][8][9]

-

Chloroacetone : This reagent serves as the electrophile and provides the 2-oxopropyl portion of the final ester. It is a reactive alkylating agent suitable for this type of substitution reaction.

-

-

Base (Potassium Carbonate, K₂CO₃) : A moderately strong base is required to deprotonate the carboxylic acid of 2-NBA, forming the highly nucleophilic potassium 2-nitrobenzoate in situ. K₂CO₃ is chosen because it is inexpensive, easy to handle, and sufficiently basic to drive the reaction without causing significant side reactions.

-

Solvent (Acetone) : Acetone is an ideal solvent for this reaction. It readily dissolves the organic reactants, is polar enough to facilitate the Sₙ2 reaction, and its boiling point allows for refluxing at a moderate temperature to increase the reaction rate. Furthermore, the byproduct KCl is poorly soluble in acetone, which can help drive the reaction equilibrium forward.

-

Reaction Conditions (Reflux) : Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic attack and ensures a reasonable reaction time.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-Oxopropyl 2-nitrobenzoate.

Detailed Experimental Protocol

-

Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitrobenzoic acid (1.0 eq.), potassium carbonate (1.5 eq.), and acetone (approx. 10 mL per gram of 2-NBA).

-

Addition of Alkylating Agent : While stirring vigorously, add chloroacetone (1.1 eq.) dropwise to the suspension at room temperature.

-

Reaction : Heat the mixture to reflux (approximately 60°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The disappearance of the 2-nitrobenzoic acid spot indicates reaction completion.

-

Workup :

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the solid potassium carbonate and potassium chloride byproduct. Wash the filter cake with a small amount of acetone.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification :

-

Dissolve the crude residue in a minimal amount of dichloromethane.

-

Purify the product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10:1 hexane:EtOAc).

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 2-Oxopropyl 2-nitrobenzoate as a solid.

-

Physicochemical and Spectroscopic Characterization

Unambiguous characterization is paramount to validate the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Characterization Workflow Diagram

Caption: Logical workflow for the comprehensive characterization of the final product.

Summary of Expected Characterization Data

The following table summarizes the expected quantitative data for 2-Oxopropyl 2-nitrobenzoate.

| Technique | Parameter | Expected Value / Observation |

| ¹H NMR | Chemical Shift (δ) | ~8.0-7.6 ppm (m, 4H, Ar-H), ~5.0 ppm (s, 2H, -O-CH₂-), ~2.2 ppm (s, 3H, -C(O)-CH₃) |

| ¹³C NMR | Chemical Shift (δ) | ~200 ppm (C=O, ketone), ~165 ppm (C=O, ester), ~148 ppm (C-NO₂), ~134-124 ppm (Ar-C), ~70 ppm (-O-CH₂-), ~26 ppm (-CH₃) |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1735-1750 cm⁻¹ (C=O ester stretch), ~1715 cm⁻¹ (C=O ketone stretch), ~1530 & ~1350 cm⁻¹ (N-O asymmetric/symmetric stretches)[10][11] |

| Mass Spec (ESI-MS) | m/z | [M+Na]⁺ expected at ~248.04 g/mol for C₁₀H₉NO₅Na |

| Melting Point | Range | Expected to be a sharp melting point for a pure crystalline solid. |

| TLC | R_f Value | A single spot, value dependent on eluent system (e.g., ~0.4 in 4:1 Hex:EtOAc). |

Detailed Characterization Protocols

-

Principle : NMR spectroscopy probes the chemical environment of magnetically active nuclei (¹H and ¹³C) within a molecule, providing detailed information about molecular structure, connectivity, and conformation.

-

Protocol :

-

Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

-

Expected Results Rationale :

-

¹H NMR : The four aromatic protons will appear as a complex multiplet in the downfield region (7.6-8.0 ppm). The methylene protons adjacent to the ester oxygen (-O-CH₂-) are expected around 5.0 ppm as a sharp singlet. The methyl protons of the ketone group (-C(O)-CH₃) will be the most upfield, appearing as a singlet around 2.2 ppm.

-

¹³C NMR : The two carbonyl carbons (ester and ketone) will be the most downfield signals. The aromatic carbons will resonate in the 124-148 ppm region, with the carbon attached to the nitro group being the most deshielded. The methylene carbon and methyl carbon will appear in the upfield region as predicted.

-

-

Principle : IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific bond vibrational frequencies. It is an excellent tool for identifying the presence of key functional groups.[10]

-

Protocol :

-

Place a small amount of the solid product directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

-

Expected Results Rationale :

-

The spectrum will be dominated by strong, sharp absorption bands characteristic of the carbonyl groups. The ester C=O stretch typically appears at a higher wavenumber (1735-1750 cm⁻¹) than the ketone C=O stretch (~1715 cm⁻¹).[10][12]

-

Two strong peaks corresponding to the asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching vibrations of the nitro group (-NO₂) are definitive indicators of its presence.[11][13]

-

-

Principle : Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

-

Protocol :

-

Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Introduce the solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Orbitrap).

-

Acquire the spectrum in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

-

-

Expected Results Rationale :

-

The molecular formula of 2-Oxopropyl 2-nitrobenzoate is C₁₀H₉NO₅, with a monoisotopic mass of 223.05 g/mol . In ESI-MS, it is common to observe the sodium adduct [M+Na]⁺, which would have an expected m/z of approximately 248.04. Observing this peak with high mass accuracy confirms the elemental composition.

-

Applications and Future Directions

The primary and most compelling application of 2-Oxopropyl 2-nitrobenzoate is as a photolabile protecting group. By synthesizing derivatives where a bioactive molecule with a hydroxyl or other nucleophilic group is attached in place of the acetone moiety, researchers can create "caged" compounds.[4] These caged compounds remain inert until they are exposed to UV light, which triggers the cleavage of the ester bond and releases the active molecule with high spatiotemporal precision.[1][3] This technique is invaluable in:

-

Neuroscience : For the controlled release of neurotransmitters.

-

Cell Biology : To study signaling pathways by releasing second messengers or enzyme inhibitors at specific times and locations within a cell.[1]

-

Drug Delivery : For designing light-activated drugs that only become active at a targeted disease site (e.g., a tumor), minimizing systemic side effects.[3][5]

-

Materials Science : In the development of photoresists and light-sensitive polymers.

Future research could focus on quantifying the photophysical properties of 2-Oxopropyl 2-nitrobenzoate, such as its molar extinction coefficient and quantum yield of photolysis, which are critical parameters for its practical application as a PPG.

Conclusion

This guide has detailed a reliable and well-reasoned methodology for the synthesis and comprehensive characterization of 2-Oxopropyl 2-nitrobenzoate. By following the outlined protocols for synthesis via nucleophilic substitution and verifying the product's identity and purity through a suite of spectroscopic techniques, researchers can confidently produce high-quality material. The true value of this compound lies in its potential as a photolabile precursor, opening doors for innovative research in controlled release systems across chemistry, biology, and medicine.

References

-

Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate. Sciencing. Retrieved February 10, 2026, from [Link]

-

Photolabile Protecting Groups Based on the Excited State Meta Effect: Development and Application † | Semantic Scholar. (2025). Semantic Scholar. Retrieved February 10, 2026, from [Link]

-

Photoremovable Protecting Groups. (2022, July 1). MDPI. Retrieved February 10, 2026, from [Link]

-

Analyze and upload an original IR spectrum of methyl 3-nitrobenzoate. Clearly indicate which regions of the - Brainly. (2024, May 1). Brainly.com. Retrieved February 10, 2026, from [Link]

-

Photolabile protecting group - Wikipedia. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

-

(Solved) - Label the following IR Spectrum for Methyl M-Nitrobenzoate. Label... (1 Answer) | Transtutors. (2022, March 21). Transtutors. Retrieved February 10, 2026, from [Link]

-

Interpret the infrared spectrum of methyl m-nitrobenzoate. Indicate the product formed on nitration of each of the following compounds: benzene, toluene, chlorobenzene, and benzoic acid. | Homework.Study.com. (n.d.). Study.com. Retrieved February 10, 2026, from [Link]

-

The Role of 2-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 10, 2026, from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved February 10, 2026, from [Link]

- Esterification of nitrobenzoic acids - US3948972A - Google Patents. (n.d.). Google Patents.

- Process for preparing nitro benzoic acid alkyl esters - EP0394985A1 - Google Patents. (n.d.). Google Patents.

-

Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC. (2023, April 8). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

Exploring the Synthesis Potential of 2-Nitrobenzoic Acid in Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 10, 2026, from [Link]

-

Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. (n.d.). NIST. Retrieved February 10, 2026, from [Link]

-

2-Nitrobenzoic acid - Wikipedia. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

-

Methyl 2-nitrobenzoate | C8H7NO4 - PubChem. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

Sources

- 1. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Photolabile Protecting Groups | TCI AMERICA [tcichemicals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. 2-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. sciencing.com [sciencing.com]

- 11. homework.study.com [homework.study.com]

- 12. brainly.com [brainly.com]

- 13. (Solved) - Label the following IR Spectrum for Methyl M-Nitrobenzoate. Label... (1 Answer) | Transtutors [transtutors.com]

Methodological & Application

Application Notes & Protocols: 2-Oxopropyl 2-nitrobenzoate as a Caged Compound for Spatiotemporal Drug Delivery

Introduction: The Imperative for Precision in Drug Delivery

The therapeutic efficacy of many potent pharmacological agents is often hampered by a lack of spatiotemporal control, leading to off-target effects and systemic toxicity. "Caged compounds" represent a sophisticated strategy to mitigate these challenges.[1][2] These are biologically active molecules rendered temporarily inert by a photoremovable protecting group (PPG).[3][4] The active drug is released at a specific time and location within a biological system upon irradiation with light of a specific wavelength, offering unparalleled precision in therapeutic intervention.[2][5][6]

Among the various PPGs, the ortho-nitrobenzyl group and its derivatives are the most widely used and extensively studied.[1][3][7][8] This guide focuses on a specific member of this class, 2-Oxopropyl 2-nitrobenzoate , a versatile caging moiety for carboxylic acid-containing drugs. Its utility stems from a reliable synthetic pathway, predictable photochemical properties, and efficient release kinetics. These application notes provide a comprehensive overview of its mechanism, synthesis, and detailed protocols for its use in a research setting.

The Photochemical Mechanism of Uncaging

The release of the active molecule from a 2-nitrobenzyl cage is initiated by the absorption of UV light.[3] While the exact mechanism has been the subject of detailed study, it is generally understood to proceed through a Norrish Type II-like intramolecular hydrogen abstraction.[3][9]

Mechanism Workflow:

-

Photoexcitation: Upon irradiation with UV light (typically in the 300-360 nm range), the nitro group of the 2-nitrobenzyl moiety is excited to a diradical triplet state.[10]

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[9][10] This transient species is a key step in the release mechanism.

-

Rearrangement and Release: The aci-nitro intermediate undergoes a series of rapid rearrangements. This culminates in the cleavage of the ester bond, releasing the carboxylic acid (the "drug") and forming a 2-nitrosobenzaldehyde byproduct.[11]

The entire process occurs on a timescale of microseconds to milliseconds, allowing for rapid, on-demand drug delivery. The efficiency of this process is described by the quantum yield of uncaging (Φu), which for many nitrobenzyl compounds falls within a useful range of 0.01 to 0.1.[12]

Caption: Photochemical release mechanism of a drug from a 2-nitrobenzyl cage.

Synthesis of 2-Oxopropyl 2-nitrobenzoate Caged Compounds

The synthesis of a caged compound using 2-Oxopropyl 2-nitrobenzoate typically involves a standard esterification reaction between the carboxylic acid group of the drug and a suitable 2-nitrobenzyl derivative. The following is a generalized protocol.

Core Principle: The most common route is the reaction of the carboxylic acid drug with a halo-substituted precursor, such as 2-nitrobenzyl bromide, in the presence of a non-nucleophilic base.

Materials:

-

Drug containing a carboxylic acid moiety

-

2-Nitrobenzyl bromide

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol: Esterification

-

Reactant Preparation: In a round-bottom flask, dissolve the carboxylic acid-containing drug (1.0 equivalent) in anhydrous DMF.

-

Base Addition: Add potassium carbonate or cesium carbonate (1.5 equivalents). Cesium carbonate is often preferred for its higher solubility and ability to facilitate the reaction with sterically hindered acids.

-

Addition of Caging Group: Add 2-nitrobenzyl bromide (1.2 equivalents) to the stirring solution at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material (the drug) is consumed. This can take anywhere from 2 to 24 hours depending on the reactivity of the drug.

-

Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to yield the pure 2-Oxopropyl 2-nitrobenzoate caged compound.[13]

Characterization: The final product should be characterized to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[14][15]

Experimental Protocols for Photo-uncaging

The successful application of 2-Oxopropyl 2-nitrobenzoate in a biological context requires careful consideration of the light source, delivery method, and experimental controls.

Instrumentation and Light Source Selection

The choice of light source is critical and depends on the specific application.

| Light Source | Advantages | Disadvantages | Typical Application |

| Filtered Arc Lamp (Hg/Xe) | High power output, broad spectrum. | Can cause sample heating, requires filters. | Bulk sample irradiation, cuvette-based assays. |

| LEDs | Wavelength specific, low heat, cost-effective. | Lower power than arc lamps. | Cell culture experiments, microplate assays. |

| Pulsed Lasers | High spatial and temporal precision. | High cost, potential for photodamage. | Single-cell stimulation, in vivo studies.[11] |

Key Consideration: The excitation wavelength should be chosen to maximize the absorption of the caged compound (typically ~340-360 nm for nitrobenzyl groups) while minimizing potential photodamage to biological samples.[8]

Protocol: In Vitro Uncaging and Analysis

This protocol describes a general method for quantifying the release of a caged drug in a buffered solution.

Objective: To determine the kinetics and efficiency of drug release from its caged form upon UV irradiation.

Workflow Diagram:

Caption: Workflow for in vitro photo-release and kinetic analysis.

Methodology:

-

Sample Preparation: Prepare a stock solution of the 2-Oxopropyl 2-nitrobenzoate caged compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution into the desired aqueous buffer (e.g., PBS, pH 7.4) to a final concentration typically in the micromolar range. Ensure the final DMSO concentration is low (<0.5%) to avoid artifacts.

-

Irradiation:

-

Transfer the sample to a quartz cuvette.

-

Place the cuvette in a temperature-controlled holder.

-

Irradiate the sample with a collimated light source (e.g., a 365 nm LED) of known power output.

-

-

Time-Course Analysis: At specific time intervals during irradiation, withdraw aliquots from the cuvette.

-

Quantification: Analyze the aliquots by High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS).

-

Use a suitable C18 column.

-

Develop a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) that separates the caged compound, the released drug, and the nitroso byproduct.

-

Quantify the concentration of the released drug by comparing its peak area to a standard curve of the pure drug.

-

-

Data Analysis: Plot the concentration of the released drug versus time to determine the photo-release kinetics.

Protocol: Cell-Based Uncaging Application

This protocol outlines the use of a caged compound for targeted drug delivery to cultured cells.

Objective: To induce a specific cellular response by releasing a drug in a spatially and temporally controlled manner.

Methodology:

-

Cell Culture: Plate cells in a suitable vessel for microscopy (e.g., glass-bottom dish).

-

Loading the Caged Compound:

-

Prepare a working solution of the caged compound in cell culture medium.

-

Incubate the cells with the caged compound for a sufficient period to allow for cellular uptake or interaction. The optimal concentration and incubation time must be determined empirically.

-

-

Control Groups: It is essential to include proper controls:

-

Cells treated with the caged compound but not irradiated.

-

Cells treated with vehicle (e.g., DMSO) and irradiated.

-

Cells treated with the uncaged (active) drug.

-

-

Photolysis (Uncaging):

-

Mount the cell dish on a fluorescence microscope equipped with a UV light source (e.g., a 360 nm laser or LED coupled through the objective).

-

Identify the target cell or region of interest.

-

Deliver a controlled dose of UV light to the target area to release the drug.

-

-

Monitoring the Biological Response:

Important Considerations and Troubleshooting

-

Byproduct Toxicity: The 2-nitrosoketone byproduct can be reactive and potentially toxic to cells.[11][18] It is crucial to use the lowest effective concentration of the caged compound and to perform control experiments to assess the effect of the byproduct alone.

-

Solubility: Many organic caged compounds have limited aqueous solubility. Careful formulation, often involving co-solvents like DMSO, is necessary.

-

Phototoxicity: High doses of UV light can be damaging to cells. The light dose should be minimized by using a caged compound with a high quantum yield and an efficient light delivery system.

-

Two-Photon Excitation: For applications requiring deeper tissue penetration and higher spatial resolution, consider derivatives of the 2-nitrobenzyl cage that are optimized for two-photon excitation.[6][12] These typically have larger two-photon absorption cross-sections.

References

-

Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 135(4), 1529-1537. [Link]

-

Schaper, K., Mobarekeh, S. A. M., Doro, P., & Maydt, D. (2010). The α,5-dicarboxy-2-nitrobenzyl caging group, a tool for biophysical applications with improved hydrophilicity: synthesis, photochemical properties and biological characterization. Photochemical & Photobiological Sciences, 9(11), 1247-1254. [Link]

-

Bley, F., Schaper, K., & Görner, H. (2008). Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids. Photochemical & Photobiological Sciences, 7(1), 162-171. [Link]

-

ResearchGate. (n.d.). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. Retrieved February 10, 2026, from [Link]

-

Goeldner, M., & Givens, R. (Eds.). (2005). Dynamic Studies in Biology: Phototriggers, Photoswitches and Caged Biomolecules. Wiley-VCH. [Link]

-

Zhang, Y., Li, Y., & Liu, Z. (2018). Long conjugated 2-nitrobenzyl derivative caged anticancer prodrugs with visible light regulated release: preparation and functionalizations. Organic & Biomolecular Chemistry, 16(34), 6349-6356. [Link]

-

Bandi, V., & Luedtke, N. W. (2012). Photoinduced uncaging and fluorescence activation of 2-nitrobenzyl carbon dots. Chemical Communications, 48(21), 2695-2697. [Link]

-

Aujard, I., Ben-Abdallah, N., Bony, P., & Jullien, L. (2006). o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. Chemistry–A European Journal, 12(26), 6865-6879. [Link]

-

Kovács, E., Bako, E., & Veres, D. S. (2023). Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine. Molecules, 28(22), 7549. [Link]

-

SlidePlayer. (n.d.). Release of “Caged” Compounds. Retrieved February 10, 2026, from [Link]

-

Thieme E-Journals. (n.d.). Synthesis / Full Text. Retrieved February 10, 2026, from [Link]

-

Wikipedia. (n.d.). Photolabile protecting group. Retrieved February 10, 2026, from [Link]

-

Journal of High School Science. (2021). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. [Link]

-

Optica Publishing Group. (2016). Two-photon uncaging, from neuroscience to materials. [Link]

-

ResearchGate. (n.d.). Photocages for protection and controlled release of bioactive compounds. Retrieved February 10, 2026, from [Link]

-

Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]

-

Chemikart. (n.d.). 4-(1-Hydroxypropyl)-2-methoxyphenol. Retrieved February 10, 2026, from [Link]

-

ResearchGate. (n.d.). The α,5-Dicarboxy-2-nitrobenzyl Caging Group, a Tool for Biophysical Applications with Improved Hydrophilicity: Synthesis, Photochemical Properties and Biological Characterization. Retrieved February 10, 2026, from [Link]

-

Nature. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. [Link]

-

ResearchGate. (n.d.). Development of photolabile protecting groups and their application to the optochemical control of cell signaling. Retrieved February 10, 2026, from [Link]

-

National Institutes of Health. (2019). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. [Link]

-

PubChem. (n.d.). 5-Nitro-2-(2-oxopropyl)benzoic acid. Retrieved February 10, 2026, from [Link]

-

Amerigo Scientific. (n.d.). Fine Chemicals. Retrieved February 10, 2026, from [Link]

-

MDPI. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. [Link]

Sources

- 1. jhss.scholasticahq.com [jhss.scholasticahq.com]

- 2. researchgate.net [researchgate.net]

- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Release of Caged Compounds [cyto.purdue.edu]

- 6. OPG [opg.optica.org]

- 7. researchgate.net [researchgate.net]

- 8. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. benchchem.com [benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocols and Mechanistic Insights for the Cleavage of 2-Nitrobenzyl Ester Protecting Groups

Audience: Researchers, scientists, and drug development professionals.

Abstract: The ortho-nitrobenzyl (oNB) group and its derivatives are among the most widely utilized photolabile protecting groups (PPGs) in chemistry and biology.[1][2] Their ability to be cleaved by light provides exceptional spatiotemporal control over the release of bioactive molecules, making them invaluable tools in drug delivery, chemical biology, and materials science.[3][4][5] This application note provides a detailed guide to the cleavage of oNB esters, with a focus on the underlying photochemical mechanism, factors influencing reaction efficiency, and a comprehensive, validated protocol for their removal. While the principles discussed are broadly applicable, we will use a generic 2-nitrobenzyl ester as the model system to illustrate the cleavage process that liberates a free carboxylic acid and a 2-nitrosobenzaldehyde byproduct.

The Photochemical Cleavage Mechanism

The cleavage of 2-nitrobenzyl esters proceeds through a well-established intramolecular photoreaction, often described as a Norrish Type II mechanism.[1] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting experiments.

Upon irradiation with UV light, typically in the 300-365 nm range, the 2-nitrobenzyl chromophore absorbs a photon and is promoted to an excited state.[6][7] This initiates a series of intramolecular rearrangements:

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon attached to the ester oxygen).[6] This step forms a diradical species which rapidly rearranges.

-

Formation of the aci-Nitro Intermediate: The rearrangement leads to the formation of a transient intermediate known as an aci-nitro tautomer.[8][9] This species is key to the subsequent cleavage.

-

Cyclization and Rearrangement: The aci-nitro intermediate undergoes cyclization to form a five-membered ring (a benzoisoxazoline derivative).[6][9]

-

Cleavage and Product Release: This cyclic intermediate is unstable and rapidly fragments to release the free carboxylic acid and the corresponding 2-nitrosobenzaldehyde byproduct.[1][6]

The photolysis of oNB compounds can result in byproducts that are potentially toxic and strongly absorbing, which should be considered in experimental design.[3]

Caption: Photochemical cleavage mechanism of a 2-nitrobenzyl ester.

Factors Influencing Cleavage Efficiency

The rate and yield of the photolytic cleavage are not absolute and can be tuned by several experimental parameters. Optimizing these factors is key to achieving efficient and clean deprotection.

| Parameter | Influence on Cleavage | Rationale & Key Insights |

| Wavelength (λ) | Critical. Typically 300-365 nm. | The irradiation wavelength must overlap with the absorbance spectrum of the oNB chromophore (λmax ~260-350 nm).[10] Using longer wavelengths (>350 nm) can minimize photodamage to sensitive biological substrates.[7] Derivatives like the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group are designed to absorb at longer wavelengths (~350 nm).[10] |

| Solvent | Moderate. Affects solubility and quantum yield. | The reaction proceeds in both organic (methanol, dioxane) and aqueous solutions.[1][11] The choice of solvent is often dictated by the solubility of the substrate. Quantum yields can be lower in the solid state due to restricted conformational mobility.[12] |

| pH | Moderate. Can influence the rate of intermediate decay. | The decay rates of the transient intermediates can be dependent on pH and buffer concentrations in aqueous solutions.[9] For most applications, buffered solutions (e.g., pH 7) are effective. |

| Substituents | High. Can significantly alter reaction rates. | Aromatic Ring: Electron-donating groups (e.g., methoxy groups as in DMNB/NVOC) increase the rate of cleavage by enhancing light absorption.[11][13] Benzylic Carbon: Substitution at the α-carbon (e.g., with a methyl group) can dramatically increase the quantum yield and cleavage rate, in some cases by over 5-fold.[11][12] |

| Leaving Group | Moderate. Affects reaction kinetics. | A clear correlation has been found between the cleavage rate and the acidity (pKa) of the released carboxylic acid, with more acidic leaving groups leading to faster decomposition.[12][13] |

Experimental Protocol: Photolytic Cleavage

This protocol provides a general method for the photolytic deprotection of a 2-nitrobenzyl ester in solution. Researchers should optimize parameters such as irradiation time and solvent based on the specific substrate.

Materials and Reagents

-

2-Nitrobenzyl-protected compound

-

Solvent (e.g., HPLC-grade Methanol, Dioxane, or an appropriate aqueous buffer like PBS)

-

Nitrogen or Argon gas for deoxygenation (optional but recommended)

-

TLC plates (e.g., silica gel 60 F254)

-

HPLC system for reaction monitoring

-

Standard laboratory glassware (quartz reaction vessel recommended)

-

Rotary evaporator

-

Silica gel for column chromatography

Equipment

-

UV Photoreactor or lamp with an emission peak around 350-365 nm. A Rayonet reactor or a medium-pressure mercury lamp with appropriate filters are common choices.

-

Magnetic stirrer and stir bar.

Safety Precautions

-

UV Radiation: UV light is harmful to eyes and skin. Always use appropriate shielding (e.g., UV-blocking glasses, reactor cabinet). Never look directly at the UV source.

-

Solvents: Handle all organic solvents in a well-ventilated fume hood.

-

Byproducts: The 2-nitrosobenzaldehyde byproduct can be reactive.[3] Standard handling procedures for aromatic aldehydes should be followed.

Step-by-Step Procedure

-

Sample Preparation: Dissolve the 2-nitrobenzyl protected compound in the chosen solvent in a quartz reaction vessel. The concentration should be relatively dilute (e.g., 0.01-0.1 M) to ensure good light penetration.

-

Deoxygenation (Optional): To minimize side reactions, gently bubble nitrogen or argon gas through the solution for 10-15 minutes.

-

Irradiation: Place the reaction vessel in the photoreactor and begin stirring. Turn on the UV lamp to initiate the reaction. If using a lamp that generates significant heat, use a cooling fan or a water bath to maintain a constant temperature.

-

Reaction Monitoring: Monitor the progress of the reaction periodically (e.g., every 15-30 minutes). Withdraw a small aliquot, evaporate the solvent, and analyze by TLC or HPLC to observe the disappearance of the starting material and the appearance of the product(s).

-

Workup: Once the reaction is complete (as determined by monitoring), turn off the UV lamp. Transfer the reaction mixture to a round-bottom flask.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude residue typically contains the desired carboxylic acid and the 2-nitrosobenzaldehyde byproduct. Purify the desired product using an appropriate technique, most commonly silica gel column chromatography.

Caption: General experimental workflow for photolytic cleavage.

Alternative Cleavage Considerations

While photolysis is the defining method for oNB group removal, other chemical methods have been reported for related structures. For instance, a method using 20% aqueous NaOH in methanol at 75 °C has been shown to cleave o-nitrobenzyl amides and ethers.[14] This reaction was found to be dependent on the presence of dissolved oxygen.[14] However, photolysis remains the mildest and most common method for oNB esters, offering orthogonality to most chemical reagents.[1]

Conclusion

The 2-nitrobenzyl photolabile protecting group is a powerful tool for controlling molecular function with light. Successful and efficient cleavage of oNB esters relies on a solid understanding of the underlying photochemical mechanism and careful optimization of experimental parameters, particularly the wavelength of irradiation and the substitution pattern of the oNB core. The protocol provided here serves as a robust starting point for researchers aiming to leverage this technology in their work.

References

-

Photolabile protecting group - Wikipedia. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

-

Blanc, A., & Bochet, C. G. (2002). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Journal of the American Chemical Society. Retrieved February 10, 2026, from [Link]

-

Bley, F., Schaper, K., & Görner, H. (2008). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Photochemistry and Photobiology. Retrieved February 10, 2026, from [Link]

-

Il'ichev, Y. V., Schwörer, M. A., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. Retrieved February 10, 2026, from [Link]

-

Kim, S., et al. (2012). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Bulletin of the Korean Chemical Society. Retrieved February 10, 2026, from [Link]

-

Rausch, D., et al. (2022). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. Retrieved February 10, 2026, from [Link]

-

Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Retrieved February 10, 2026, from [Link]

-

Booker-Milburn, K. I., et al. (2015). Reevaluation of the 2-Nitrobenzyl Protecting Group for Nitrogen Containing Compounds: An Application of Flow Photochemistry. Organic Letters. Retrieved February 10, 2026, from [Link]

-

Rana, S. (2020). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications. Journal of High School Science. Retrieved February 10, 2026, from [Link]

-

Singh, A., & Deiters, A. (2017). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Biological Chemistry. Retrieved February 10, 2026, from [Link]

-

Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry. Retrieved February 10, 2026, from [Link]

-

Romano, A., et al. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers. Retrieved February 10, 2026, from [Link]

-

Lee, H. J., et al. (2007). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters. Retrieved February 10, 2026, from [Link]

-

Willner, I., & Willner, B. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. Retrieved February 10, 2026, from [Link]

Sources

- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 2. jhss.scholasticahq.com [jhss.scholasticahq.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. seas.upenn.edu [seas.upenn.edu]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Use of 2-Nitrobenzyl-Based Photolabile Linkers in Solid-Phase Synthesis

Introduction: Beyond Acid and Base—Cleavage with the Gentleness of Light

In the landscape of solid-phase organic synthesis (SPOS), the method of cleaving the final product from its solid support is a critical determinant of success. While traditional methods rely on harsh acidic or basic conditions, these can be detrimental to sensitive functional groups, leading to side reactions and compromising the integrity of the target molecule. Photolabile linkers have emerged as a powerful alternative, offering cleavage under exceptionally mild and neutral conditions through irradiation with light.[1][2] This approach provides a high degree of orthogonality, allowing for the synthesis of complex and delicate molecules that might not survive conventional cleavage cocktails.[3][4]

At the forefront of this technology is the ortho-nitrobenzyl linker family, a robust and versatile class of photosensitive moieties first pioneered by Rich and Gurwara.[1] These linkers are chemically stable to a wide range of reaction conditions used in peptide and small molecule synthesis but can be selectively cleaved upon UV irradiation, typically around 340-365 nm.[5][6] The compound 2-Oxopropyl 2-nitrobenzoate serves as a perfect structural exemplar for understanding the core chemistry: an ester linkage to a 2-nitrobenzyl scaffold. In solid-phase applications, a derivative, typically with a hydroxyl or carboxyl handle, is first immobilized on a resin. The growing molecule is then attached to this linker, and after synthesis, is released into solution by a photochemical reaction that leaves no chemical "scar" on the product, a key feature of so-called traceless linkers.[7][8][9]

This guide provides a deep dive into the mechanism, application, and proven protocols for utilizing 2-nitrobenzyl-based photolabile linkers in solid-phase synthesis, designed for researchers and drug development professionals seeking to leverage this elegant cleavage strategy.

Pillar 1: The Photochemical Mechanism—An Intramolecular Symphony

The efficacy of the 2-nitrobenzyl linker hinges on a well-defined intramolecular photochemical reaction.[10] Understanding this mechanism is paramount for optimizing cleavage conditions and troubleshooting potential issues.

The Causality Behind the Mechanism: The process is not a simple bond-breaking event but a cascade of electronic and atomic rearrangements initiated by a photon.

-

Photoexcitation: Upon absorbing a photon of UV light (~350 nm), the nitro group is excited to a triplet state.

-

Intramolecular Hydrogen Abstraction: The excited nitro group is a powerful oxidant and abstracts a hydrogen atom from the benzylic carbon. This forms an aci-nitro intermediate, a key transient species in the reaction.[10]

-

Cyclization and Rearrangement: The aci-nitro intermediate rapidly rearranges, often through a cyclic isoxazolol derivative, to form a 2-nitrosobenzaldehyde (or ketone) and release the attached molecule.[10]

The key takeaway is that the cleavage is driven by a predictable, intramolecular pathway, making it clean and specific. The primary byproduct, a 2-nitroso species, is typically unreactive towards the desired product and can be easily removed during purification.

Caption: General Workflow for Solid-Phase Synthesis Using a Photolabile Linker.

Pillar 3: Field-Proven Protocols

The following protocols are representative methodologies for the use of 2-nitrobenzyl-type photolabile linkers.

Protocol 1: Functionalization of Wang Resin with a Photolabile Linker

Objective: To attach the photolabile linker, 4-(hydroxymethyl)-3-nitrobenzoic acid, to a standard hydroxyl-functionalized resin. This creates the foundation for the subsequent synthesis.

Materials:

-

Wang Resin (1.0 mmol/g loading)

-

4-(Hydroxymethyl)-3-nitrobenzoic acid (3 equiv.)

-

N,N'-Diisopropylcarbodiimide (DIC) (3 equiv.)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 equiv.)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell 1 g of Wang resin in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

-

Activation: In a separate flask, dissolve 4-(hydroxymethyl)-3-nitrobenzoic acid (3 mmol) and DMAP (0.1 mmol) in a minimal amount of DMF. Add DCM and cool to 0°C. Add DIC (3 mmol) and stir for 15 minutes at 0°C.

-

Coupling: Drain the DCM from the swollen resin. Add the pre-activated linker solution to the resin.

-

Reaction: Agitate the mixture at room temperature for 4-6 hours.

-

Washing: Drain the reaction solution. Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

-

Capping (Optional but Recommended): To cap any unreacted hydroxyl groups on the resin, treat with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 1 hour.

-

Final Wash: Wash the resin as in step 5 and dry under vacuum. Determine the final loading via Fmoc-cleavage assay if the first building block is an Fmoc-amino acid.

Protocol 2: Photolytic Cleavage of the Final Product

Objective: To release the synthesized molecule from the solid support using UV irradiation.

Materials:

-

Peptide-loaded photolabile resin

-

Cleavage Solvent: A neutral, UV-transparent solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).

-

Photochemical Reactor or UV Lamp (emitting at 350-365 nm)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Resin Preparation: Place the dried, peptide-loaded resin (e.g., 100 mg) into a quartz or borosilicate glass reaction vessel.

-

Solvent Addition: Add the cleavage solvent (e.g., 5 mL of DCM) to swell the resin. Ensure the resin is fully submerged and can be gently agitated.

-

Inert Atmosphere: Purge the vessel with nitrogen or argon for 5-10 minutes. This is crucial as oxygen can quench the excited state and lead to side reactions.

-

Irradiation: Place the vessel in the photochemical reactor or at a fixed distance from the UV lamp. Irradiate at 365 nm with gentle agitation. Reaction time can vary from 1 to 12 hours depending on the substrate and lamp intensity.

-

Monitoring: The reaction can be monitored by taking small aliquots of the supernatant, removing the solvent, and analyzing the contents by LC-MS or TLC.

-

Product Collection: Once cleavage is complete, filter the resin and collect the supernatant.

-

Resin Wash: Wash the resin with additional cleavage solvent (2-3 times) and combine the filtrates.

-

Isolation: Evaporate the combined solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product using an appropriate method, such as reverse-phase HPLC. [11]

Data Presentation & Expert Insights

Table 1: Representative Photolytic Cleavage Conditions & Outcomes

| Parameter | Condition / Value | Rationale & Expert Insight |

| Wavelength | 350 - 365 nm | This wavelength range provides optimal energy for exciting the nitro group without damaging most common peptide or small molecule functionalities. [5][11] |

| Solvent | DCM, THF, MeCN, Dioxane | Must be UV-transparent at the chosen wavelength and effectively swell the resin. Protic solvents like methanol can sometimes participate in the reaction and should be used with caution. |

| Reaction Time | 1 - 12 hours | Highly dependent on the quantum yield of the specific linker-substrate conjugate, the intensity of the UV source, and the reaction scale. Empirical optimization is required. |

| Atmosphere | Inert (N₂ or Ar) | Critical. Oxygen is a triplet quencher and can significantly reduce cleavage efficiency and promote the formation of undesired oxidized byproducts. |

| Typical Yield | 60% - 95% | Yields are generally high but can be affected by incomplete reactions or steric hindrance around the cleavage site. [1] |

| Purity | High | The primary byproduct (2-nitrosobenzaldehyde) is often resin-bound or easily separable by standard chromatography. The mildness of the cleavage prevents side-chain degradation. |

Troubleshooting Common Issues

-

Incomplete Cleavage:

-

Cause: Insufficient irradiation time or low lamp intensity. The UV lamp may have aged.

-

Solution: Increase irradiation time. Check the lamp's output or replace the bulb. Ensure the reaction vessel material (quartz is best) allows for maximum UV transmission.

-

-

Low Yield:

-

Cause: Inefficient swelling of the resin in the cleavage solvent, preventing light penetration. Presence of oxygen.

-

Solution: Choose a better swelling solvent. Ensure the reaction is thoroughly purged with an inert gas before and during irradiation.

-

-

Unidentified Side Products:

-

Cause: The target molecule itself may be photosensitive at 365 nm.

-

Solution: Perform a control experiment by irradiating the purified target molecule in solution to assess its stability. If unstable, this cleavage strategy may not be suitable.

-

Conclusion

The 2-nitrobenzyl photolabile linker strategy represents a cornerstone of modern solid-phase synthesis, enabling the creation of complex molecules under exceptionally mild conditions. Its reliability is grounded in a well-understood photochemical mechanism, and its application is straightforward, following a logical and robust workflow. By carefully controlling the reaction parameters, particularly the wavelength and atmosphere, researchers can achieve high yields and purity, making this technique an invaluable tool in drug discovery and chemical biology.

References

- A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles. (2014).

- A photolabile linker for the solid-phase synthesis of peptide hydrazides and heterocycles. (2014). Organic Letters.

- Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage. (1998). Molecular Diversity.

- A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles. (n.d.). Technical University of Denmark.

- Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides. (2025). Methods in Molecular Biology.

- Photolabile Linkers for Solid-Phase Synthesis. (n.d.).

- Photolabile Linkers for Solid-Phase Synthesis. (2018).

- Traceless Linkers for ADC Payloads: A Smarter Approach to Drug Release. (2025). SigutLabs.

- Self-Immolative and Traceless Linkers: How Chemistry Turned One Antibody into Multiple Blockbusters. (2025). MedNess.

- Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. (n.d.).

- Tuneable thiol exchange linkers for traceless drug release applications in prodrugs and ADCs. (2024).

- Traceless Linkers. (2020).

- Recent advances in traceless linkers. (1999). Current Opinion in Drug Discovery & Development.

- Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. (n.d.).

- Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. (n.d.).

- Preparation of a new o-nitrobenzyl resin for solid-phase synthesis of tert-butyloxycarbonyl-protected peptide acids. (1975). Journal of the American Chemical Society.

- Methods and protocols of modern solid phase peptide synthesis. (2014). Journal of Peptide Science.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photolabile Linkers for Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA [pubmed.ncbi.nlm.nih.gov]

- 7. Traceless Linkers for ADC Payloads: A Smarter Approach to Drug Release - SigutLabs [sigutlabs.com]

- 8. Traceless Linkers [combichemistry.com]

- 9. Recent advances in traceless linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Photochemical Release of Carboxylic Acids Using 2-Oxopropyl 2-nitrobenzoate

Introduction: The Power of Light in Controlled Release

Photolabile protecting groups (PPGs), often termed "caging" groups, are invaluable tools in chemistry, biology, and materials science, enabling precise spatiotemporal control over the release of active molecules.[1] By masking a functional group on a target molecule with a light-sensitive moiety, the molecule's activity can be switched on "at will" using an external light trigger.[2] This approach avoids the need for additional chemical reagents and offers unparalleled precision in timing and location, making it ideal for applications ranging from targeted drug delivery to studying rapid biological processes.[2][3]

The ortho-nitrobenzyl (o-NB) scaffold is one of the most widely studied and utilized classes of PPGs due to its synthetic accessibility and reliable photochemical performance.[3][4] Upon irradiation with near-UV light, o-NB derivatives undergo a predictable intramolecular rearrangement to release the protected substrate, making them a workhorse for caging a variety of functional groups, including alcohols, amines, and carboxylic acids.[3]

This document provides a detailed technical guide on the use of 2-Oxopropyl 2-nitrobenzoate , a specific o-NB derivative, for the controlled photochemical release of 2-nitrobenzoic acid. We will delve into the underlying photochemical mechanism, provide step-by-step protocols for its synthesis and photolysis, and detail the analytical methods required to quantify the release, offering researchers a comprehensive resource for implementing this powerful optochemical tool.

The Photochemical Release Mechanism

The photochemical cleavage of 2-nitrobenzyl esters is a well-established process that proceeds via a Norrish Type II-like reaction mechanism.[5] The key event is an intramolecular hydrogen atom abstraction by the excited nitro group from the benzylic carbon. This initiates a cascade of electronic and atomic rearrangements that culminates in the cleavage of the ester bond.

The process can be broken down into the following key steps:

-

Photoexcitation: Upon absorption of a photon (typically in the 300-365 nm range), the 2-nitrobenzyl moiety is promoted to an excited state.[6]

-

Intramolecular H-Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic position of the ester's alcohol component. This forms a diradical intermediate which rapidly rearranges.

-